1,3,6,8-Tetraethyl-2,7-naphthyridine
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Overview
Description
1,3,6,8-Tetraethyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Preparation Methods
The synthesis of 1,3,6,8-Tetraethyl-2,7-naphthyridine can be achieved through several methods. One common approach involves the Friedländer condensation, which is a reaction between 2-aminopyridine and a carbonyl compound under acidic or basic conditions . Another method includes the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3,6,8-Tetraethyl-2,7-naphthyridine undergoes various chemical reactions, including:
Scientific Research Applications
1,3,6,8-Tetraethyl-2,7-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetraethyl-2,7-naphthyridine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of specific biochemical pathways. For example, its anticancer activity is believed to be due to its ability to interfere with DNA replication and repair mechanisms .
Comparison with Similar Compounds
1,3,6,8-Tetraethyl-2,7-naphthyridine can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, their chemical properties and biological activities can vary significantly. For instance, 1,8-naphthyridine derivatives are known for their antibacterial properties and are used in the development of antibiotics like gemifloxacin . The unique substitution pattern in this compound gives it distinct properties that make it suitable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
88300-53-2 |
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Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1,3,6,8-tetraethyl-2,7-naphthyridine |
InChI |
InChI=1S/C16H22N2/c1-5-12-9-11-10-13(6-2)18-15(8-4)16(11)14(7-3)17-12/h9-10H,5-8H2,1-4H3 |
InChI Key |
ZHHGXAPRFCDZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=NC(=C2C(=N1)CC)CC)CC |
Origin of Product |
United States |
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